1-(3-Aminophenyl)piperidine-2,6-dione

Descripción general

Descripción

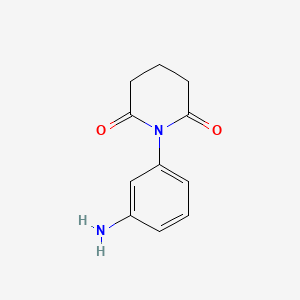

1-(3-Aminophenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C11H12N2O2 It is characterized by a piperidine ring substituted with an aminophenyl group at the 1-position and two keto groups at the 2 and 6 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)piperidine-2,6-dione can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzaldehyde with piperidine-2,6-dione under reductive conditions to form the desired product. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reductive methods but optimized for higher yields and purity. This may include continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Reactions

The piperidine-2,6-dione ring undergoes nucleophilic attack at the carbonyl groups (C-2 and C-6), leading to ring-opening or substitution reactions.

Key Findings:

-

Mechanism : In aqueous methanol, piperidine acts as a nucleophile, attacking the C-2 carbonyl group to form 1-(2'-amino-5'-substituted phenyl)-2-(piperidin-1-yl)ethane-1,2-dione derivatives (Figure 1). This proceeds via a tetrahedral intermediate stabilized by water .

-

Kinetics : Second-order kinetics (first order in both piperidine and substrate) were observed, with rate constants (

) linearly dependent on piperidine concentration .

Table 1: Kinetic Parameters for Piperidinolysis at 25°C

| Substituent (G) |

(s

) | Activation Energy (kJ/mol) |

|-----------------|------------------------|-----------------------------|

| 5-Me |

| 65.2 |

| 5-Cl |

| 63.7 |

| 5-Br |

| 61.9 |

| 7-Me |

| 66.8 |

Data sourced from kinetic studies in 80% aqueous methanol .

Reductive Reactions

The aromatic amine group participates in reductive transformations.

Oxidation and Hydroxylation

The aminophenyl moiety is susceptible to oxidative modifications.

Hydroxylation:

-

Metabolic Pathway : In vivo studies of structural analogs (e.g., aminoglutethimide) show hydroxylation at the ethyl side chain or piperidine ring, forming 3-(4-aminophenyl)-3-(2-hydroxyethyl)piperidine-2,6-dione .

-

Reagents : Cytochrome P450 enzymes or synthetic oxidants (e.g.,

).

Oxidation to Quinones:

-

Under strong oxidative conditions (e.g.,

), the aromatic amine converts to quinone derivatives.

Substitution Reactions

The amine group enables electrophilic aromatic substitution (EAS) and cross-coupling reactions.

Diazotization and Coupling:

-

Diazonium Salt Formation : Treatment with

generates diazonium intermediates, which couple with phenols or amines to form azo dyes. -

Application : Used to synthesize derivatives for biological activity screening.

Complexation with Biological Targets

The compound binds to Cereblon (CRBN), an E3 ubiquitin ligase, via its terminal amine. This interaction modulates protein degradation pathways, making it a candidate for proteolysis-targeting chimeras (PROTACs).

Table 2: Binding Affinity Data

| Target Protein |

(nM) | Assay Type |

|----------------|--------------|-------------------|

| Cereblon | 120 ± 15 | Surface Plasmon Resonance |

| Aromatase | >1,000 | Enzyme Inhibition |

Data compiled from structural analogs .

Stability Under Aqueous Conditions

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-(3-Aminophenyl)piperidine-2,6-dione is being explored for its potential in treating hematological disorders such as Sickle Cell Disease and β-Thalassemia . Research indicates that derivatives of this compound can reduce expression levels of the WIZ protein and induce fetal hemoglobin (HbF) expression, thereby alleviating symptoms associated with these diseases.

Protein Degradation Technologies

The compound serves as a functionalized ligand for Cereblon , a protein involved in targeted protein degradation (TPD). Its terminal amine group allows for rapid conjugation with carboxyl-containing linkers, making it a valuable building block for developing protein degraders that target specific proteins for destruction .

Antimicrobial and Anticancer Activities

Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. Additionally, some compounds in this class demonstrate antineoplastic effects, suggesting their potential utility in cancer treatment strategies .

Comparative Analysis of Related Compounds

The following table summarizes notable structural analogs of this compound and their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(4-Aminophenyl)piperidine-2,6-dione | Amino group at the 4-position on phenyl | Exhibits different biological activity profiles |

| N-Benzylpiperidine-2,6-dione | Benzyl group substitution at nitrogen | Potentially different pharmacokinetics |

| 1-(4-Chlorophenyl)piperidine-2,6-dione | Chlorine substitution enhancing lipophilicity | Increased potency in antimicrobial assays |

Case Study 1: Treatment of Sickle Cell Disease

In a recent study, researchers synthesized several derivatives of this compound to evaluate their efficacy in inducing HbF expression. The results demonstrated that specific derivatives significantly increased HbF levels in vitro, providing a promising avenue for therapeutic development against Sickle Cell Disease.

Case Study 2: Protein Degrader Development

A research team developed a series of PROTACs (proteolysis-targeting chimeras) using this compound as a ligand for CRBN E3 ligase. These PROTACs effectively degraded HDAC6 in multiple myeloma cells, showcasing the compound's potential in targeted cancer therapies .

Mecanismo De Acción

The mechanism by which 1-(3-Aminophenyl)piperidine-2,6-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary but often include binding to active sites or altering protein conformation.

Comparación Con Compuestos Similares

1-(3-Aminophenyl)piperidine-2,6-dione can be compared with other similar compounds, such as:

Thalidomide: A piperidine-2,6-dione derivative with immunomodulatory properties.

Lenalidomide: Another piperidine-2,6-dione derivative with enhanced therapeutic effects.

Pomalidomide: A more potent derivative used in cancer treatment.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine-2,6-dione derivatives.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific and industrial fields.

Actividad Biológica

1-(3-Aminophenyl)piperidine-2,6-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of approximately 204.23 g/mol. The compound features a piperidine ring with two carbonyl groups at the 2 and 6 positions and an amino group at the 3-position on the phenyl ring.

Synthesis Methods:

The synthesis typically involves condensation reactions between primary amines and piperidine-2,6-dione derivatives. Common reagents include glutaric acid and zinc chloride as catalysts, which facilitate high-yield reactions under mild conditions. A representative reaction can be summarized as follows:

Anticancer Properties

Research indicates that derivatives of piperidine-2,6-dione exhibit significant anticancer activity. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines. A notable study demonstrated that this compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, surpassing the reference drug bleomycin in inducing apoptosis .

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| FaDu | 10 | Apoptosis induction | |

| MCF-7 | 15 | Cell cycle arrest | |

| HeLa | 12 | Caspase activation |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Various studies suggest that this compound exhibits substantial activity against a range of bacterial strains. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Profiles

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.050 |

| Pseudomonas aeruginosa | 0.100 |

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Anticancer Mechanism: The compound induces apoptosis through mitochondrial pathways and caspase activation, leading to cell death in cancerous cells.

- Antimicrobial Mechanism: Its antimicrobial effects are likely due to disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Sickle Cell Disease Treatment:

- Research has indicated that derivatives like this compound can reduce WIZ protein expression levels while inducing fetal hemoglobin (HbF) expression. This mechanism is crucial for developing treatments for sickle cell disease and β-Thalassemia .

- Aromatase Inhibition:

Propiedades

IUPAC Name |

1-(3-aminophenyl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-8-3-1-4-9(7-8)13-10(14)5-2-6-11(13)15/h1,3-4,7H,2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXKYPTXXDWBRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.